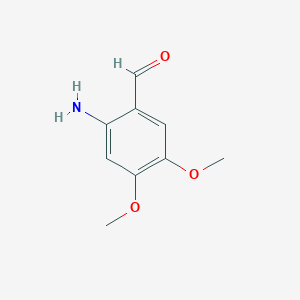

2-Amino-4,5-dimethoxybenzaldehyde

Description

Contextual Significance as a Versatile Synthetic Building Block

The strategic placement of the amino and aldehyde functionalities, ortho to each other, alongside the electron-donating methoxy (B1213986) groups, imparts a unique reactivity profile to 2-amino-4,5-dimethoxybenzaldehyde. This arrangement facilitates a range of chemical reactions, making it a sought-after precursor in multi-step synthetic pathways.

The presence of the aldehyde group allows for reactions typical of this functionality, such as reductive amination, Wittig reactions, and Grignard additions, enabling the extension of the carbon skeleton and the introduction of new functional groups. bloomtechz.com Simultaneously, the amino group can participate in reactions like diazotization and amide bond formation, further expanding the synthetic possibilities. The methoxy groups, in turn, influence the electronic properties of the aromatic ring, directing further substitutions and modulating the reactivity of the other functional groups.

This multifunctionality is a cornerstone of diversity-oriented synthesis (DOS), a strategy aimed at creating libraries of structurally diverse molecules from a common starting material. mdpi.com The ability of this compound to undergo various transformations makes it an ideal scaffold for generating a wide range of compounds with potential biological activities. Its utility is evident in the synthesis of heterocyclic compounds, such as quinolones and flavones, which are classes of molecules with known pharmacological importance. mdpi.commdpi.com

Historical Development and Preliminary Academic Investigations

While a detailed historical account of the initial synthesis and characterization of this compound is not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for substituted benzaldehydes. The synthesis of related compounds, such as 2,5-dimethoxybenzaldehyde (B135726), has been a subject of study for its role as an intermediate in the production of various chemicals. wikipedia.orgsafrole.comgoogle.com

Early academic investigations likely focused on the fundamental reactivity of the compound, exploring the interplay between its functional groups. For instance, the synthesis of 2-amino-4,5-dimethoxybenzoic acid, a closely related derivative, involves the reduction of a nitro group to an amine, a common transformation in aromatic chemistry. chemicalbook.com Such studies laid the groundwork for understanding the chemical behavior of the aminobenzaldehyde scaffold.

The exploration of condensation reactions, such as the Claisen-Schmidt condensation, using substituted benzaldehydes has been a long-standing area of research in organic chemistry. mdpi.com These early studies would have provided insights into the reactivity of the aldehyde group in the presence of the amino and methoxy substituents, paving the way for its use in more complex synthetic endeavors. The development of methods for the formylation and amination of aromatic rings were critical steps that enabled the eventual synthesis and isolation of this compound.

Chemical Properties and Research Findings

The utility of this compound as a synthetic intermediate is underpinned by its distinct chemical properties. The interplay of its functional groups dictates its reactivity and provides multiple avenues for chemical modification.

| Property | Value |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 22608-87-3 |

Data sourced from MolPort. molport.com

Research has demonstrated the compound's participation in a variety of chemical transformations. The aldehyde functionality can undergo condensation reactions with active methylene (B1212753) compounds. For example, the reaction of the related 2,5-dimethoxybenzaldehyde with acetone (B3395972) in the presence of a base leads to the formation of a curcumin (B1669340) derivative through an aldol (B89426) condensation. orientjchem.org This highlights the reactivity of the aldehyde group in forming new carbon-carbon bonds.

Furthermore, the amino group can be a site for further functionalization. The Buchwald-Hartwig amination, a powerful cross-coupling reaction, has been employed to synthesize 6-arylaminoflavones, showcasing the ability to form new carbon-nitrogen bonds at the amino position of similar flavonoid structures. mdpi.com

The synthesis of related compounds often involves multi-step processes. For instance, the synthesis of 2,5-dimethoxybenzaldehyde can be achieved from 4-methoxyphenol (B1676288) through a Reimer-Tiemann reaction followed by methylation. cqu.edu.cncqu.edu.cn Another route involves the oxidation of anethole (B165797) to anisaldehyde, followed by a Baeyer-Villiger oxidation and subsequent formylation and methylation steps. chemicalbook.com These synthetic strategies underscore the importance of substituted benzaldehydes as key intermediates in organic synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTCPRADVSSLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447195 | |

| Record name | 2-Amino-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22608-87-3 | |

| Record name | 2-Amino-4,5-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 2 Amino 4,5 Dimethoxybenzaldehyde

Reduction Strategies from Nitro Precursors

The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of 2-amino-4,5-dimethoxybenzaldehyde, the primary starting material is 4,5-dimethoxy-2-nitrobenzaldehyde. The selective reduction of the nitro group in the presence of a formyl group is a key challenge that has been addressed through various methodologies.

Reduction of 4,5-dimethoxy-2-nitrobenzaldehyde

The reduction of 4,5-dimethoxy-2-nitrobenzaldehyde is a widely employed method for the synthesis of this compound. This transformation can be accomplished using several reducing agents and catalytic systems.

One common approach involves catalytic hydrogenation. For instance, the hydrogenation of 4,5-dimethoxy-2-nitrobenzoic acid, a related precursor, using a palladium on activated carbon (Pd/C) catalyst in water at a pH of 6.6 and a temperature of 50°C has been reported to yield the corresponding amino acid in high yield. chemicalbook.com This method highlights the utility of catalytic hydrogenation for the reduction of nitro groups in this class of compounds.

Another effective method utilizes dissolving metal reductions. The use of iron (Fe) in acetic acid (AcOH) is a mild and selective method for the reduction of nitroaromatics to anilines. nih.gov This system has been successfully applied in domino reactions where the in situ-formed 2-amino-benzaldehyde undergoes subsequent cyclization reactions. nih.gov While this specific example doesn't isolate the this compound, it demonstrates the feasibility of Fe/AcOH for the initial nitro group reduction.

The table below summarizes a selection of reported methods for the reduction of nitroaromatic compounds, which are applicable to the synthesis of this compound.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 4,5-dimethoxy-2-nitrobenzoic acid | H₂, 10% Pd/C, H₂O, pH 6.6, 50°C, 3.5 bar | 2-Amino-4,5-dimethoxybenzoic acid | 83% | chemicalbook.com |

| 2-nitrobenzaldehydes | Fe, AcOH | 2-aminobenzaldehydes | Not specified | nih.gov |

Exploration of Novel Synthetic Routes and Methodological Advancements

While the reduction of 4,5-dimethoxy-2-nitrobenzaldehyde remains a primary route, research into novel synthetic pathways and methodological advancements continues. These efforts aim to improve efficiency, reduce environmental impact, and expand the accessibility of this important building block.

One area of exploration involves the development of more selective and active catalysts for the reduction of nitroarenes. For instance, various catalysts, including those based on palladium, ruthenium, and gold, have been investigated for the transfer hydrogenation of nitrobenzaldehydes. researchgate.net The use of supported nanoparticles, such as palladium on ceria nanorods, has shown high efficiency in the catalytic reduction of related nitroaromatics like 4-nitrophenol. nih.gov These advanced catalytic systems could potentially be adapted for the synthesis of this compound, offering advantages in terms of reaction rates and catalyst reusability.

Furthermore, alternative synthetic strategies that avoid the nitration step altogether are of interest. For example, methods involving the direct amination of a suitably functionalized benzaldehyde (B42025) could provide a more direct route. However, the literature primarily focuses on the reduction of the nitro precursor as the most established and reliable method for the synthesis of this compound.

Advanced Reactivity and Transformation Pathways of 2 Amino 4,5 Dimethoxybenzaldehyde

Condensation Reactions

2-Amino-4,5-dimethoxybenzaldehyde is a versatile building block in organic synthesis, primarily owing to the presence of both an amino and an aldehyde functional group on the same aromatic scaffold. These groups can participate in a variety of condensation reactions to construct complex heterocyclic systems.

The Friedländer synthesis is a prominent and efficient method for the construction of quinoline (B57606) and substituted quinoline derivatives. nih.gov This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as ketones or aldehydes. nih.govthieme-connect.de

In the context of this compound, its reaction with an appropriate ketone under basic or acidic catalysis leads to the formation of 6,7-dimethoxyquinoline (B1600373) derivatives. The reaction mechanism initiates with an aldol-type condensation between the enolate of the ketone and the aldehyde group of this compound. This is followed by an intramolecular cyclization via nucleophilic attack of the amino group onto the ketone carbonyl, and subsequent dehydration to yield the aromatic quinoline ring. nih.gov

The general scheme for the Friedländer synthesis is as follows:

Step 1: Formation of an enolate from the active methylene compound.

Step 2: Nucleophilic attack of the enolate on the carbonyl carbon of this compound.

Step 3: Intramolecular cyclization and dehydration to form the quinoline ring.

A significant advantage of this method is the direct formation of the quinoline core in a single synthetic operation. However, a limitation can be the stability of the 2-aminobenzaldehyde derivative, which may undergo self-condensation. thieme-connect.de To circumvent this, one-pot procedures have been developed where the corresponding 2-nitrobenzaldehyde (B1664092) is reduced in situ to this compound, which then immediately reacts with the active methylene compound present in the reaction mixture. nih.govthieme-connect.de

The following table summarizes representative examples of quinoline synthesis utilizing the Friedländer condensation.

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst/Conditions | Product |

| This compound | Acetone (B3395972) | Base (e.g., NaOH) | 2-Methyl-6,7-dimethoxyquinoline |

| This compound | Ethyl acetoacetate | Acid (e.g., H₂SO₄) | Ethyl 2-methyl-6,7-dimethoxyquinoline-3-carboxylate |

| This compound | Cyclohexanone | Base (e.g., KOH) | 1,2,3,4-Tetrahydro-9,10-dimethoxyacridine |

Potential for Other Functional Group Interconversions

The amino and aldehyde functionalities of this compound open avenues for various functional group interconversions, expanding its synthetic utility beyond condensation reactions.

The aldehyde group can undergo a range of transformations:

Oxidation: The aldehyde can be oxidized to a carboxylic acid (2-amino-4,5-dimethoxybenzoic acid) using mild oxidizing agents. fiveable.me

Reduction: Selective reduction of the aldehyde group can yield the corresponding alcohol (2-amino-4,5-dimethoxybenzyl alcohol) using reducing agents like sodium borohydride (B1222165) (NaBH₄). fiveable.me

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent can produce the corresponding secondary or tertiary amine.

The amino group also offers multiple possibilities for derivatization:

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides.

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (HNO₂). This diazonium salt is a versatile intermediate that can be substituted by a variety of nucleophiles (e.g., -OH, -CN, -X where X is a halogen) in Sandmeyer-type reactions.

The following table illustrates potential functional group interconversions of this compound.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Product Name |

| Aldehyde (-CHO) | Potassium permanganate (B83412) (KMnO₄) | Carboxylic acid (-COOH) | 2-Amino-4,5-dimethoxybenzoic acid |

| Aldehyde (-CHO) | Sodium borohydride (NaBH₄) | Alcohol (-CH₂OH) | 2-Amino-4,5-dimethoxybenzyl alcohol |

| Amino (-NH₂) | Acetic anhydride | Amide (-NHCOCH₃) | 2-Acetamido-4,5-dimethoxybenzaldehyde |

| Amino (-NH₂) | NaNO₂, HCl then CuCl | Chloro (-Cl) | 2-Chloro-4,5-dimethoxybenzaldehyde |

Investigations into Electrophilic and Nucleophilic Reactivity of the Aromatic Core

The reactivity of the aromatic ring in this compound towards electrophilic and nucleophilic attack is governed by the electronic effects of its substituents.

Electrophilic Aromatic Substitution:

The aromatic ring is highly activated towards electrophilic substitution due to the presence of three electron-donating groups: a primary amino group (-NH₂) and two methoxy (B1213986) groups (-OCH₃). Both the amino and methoxy groups are powerful activating groups and are ortho, para-directing. The aldehyde group (-CHO) is a deactivating group and is meta-directing.

The positions on the aromatic ring available for substitution are C-3 and C-6.

Position C-3: This position is ortho to the amino group and ortho to the C-4 methoxy group.

Position C-6: This position is para to the amino group and ortho to the C-5 methoxy group.

The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C-2 | Activating, +R > -I | ortho, para |

| -OCH₃ | C-4 | Activating, +R > -I | ortho, para |

| -OCH₃ | C-5 | Activating, +R > -I | ortho, para |

| -CHO | C-1 | Deactivating, -R, -I | meta |

Given the strong activating and directing influence of the amino group, electrophilic substitution is most likely to occur at the position para to it, which is C-6. This position is also activated by the C-5 methoxy group. Therefore, reactions such as nitration, halogenation, and sulfonation would be expected to yield predominantly the 6-substituted product.

Nucleophilic Aromatic Substitution:

The electron-rich nature of the benzene (B151609) ring in this compound makes it generally unreactive towards nucleophilic aromatic substitution (SₙAr). unibo.it SₙAr reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. researchgate.net In this molecule, the presence of three electron-donating groups disfavors the formation of the negatively charged Meisenheimer complex intermediate, which is a key step in the SₙAr mechanism. unibo.itresearchgate.net

For nucleophilic substitution to occur, a modification of the molecule would be necessary, such as the introduction of a good leaving group (e.g., a halogen) at a position activated by strong electron-withdrawing groups, or through the formation of a diazonium salt from the amino group.

Applications of 2 Amino 4,5 Dimethoxybenzaldehyde in Complex Chemical Synthesis

Precursor in Heterocyclic Compound Synthesis

The strategic placement of amino and aldehyde functionalities in 2-Amino-4,5-dimethoxybenzaldehyde makes it an ideal starting material for the synthesis of a wide range of heterocyclic compounds. These reactions often proceed through intramolecular cyclization or condensation pathways, facilitated by the proximal reactive sites.

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. nih.gov The synthesis of quinoline (B57606) derivatives often involves the condensation of an aniline (B41778) with a carbonyl compound. While direct synthesis examples using this compound are not extensively documented, established synthetic routes for quinolines can be adapted, suggesting its potential as a valuable precursor.

One such method is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone. In a hypothetical adaptation, this compound could first be transformed into an aniline derivative which can then participate in quinoline synthesis. More directly, multicomponent reactions offer a plausible route. For instance, a three-component reaction involving an aniline, an aldehyde, and an activated methylene (B1212753) compound can yield highly substituted quinolines. rsc.org

A general representation of a multicomponent reaction for quinoline synthesis is depicted below:

Table 1: Hypothetical Multicomponent Reaction for Quinoline Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product |

|---|

This strategy allows for the introduction of diverse substituents onto the quinoline core, enabling the generation of a library of compounds for further investigation. The dimethoxy substitution from the starting material would be incorporated into the final quinoline structure, potentially influencing its biological activity.

Emerging Applications in Medicinal Chemistry Intermediates

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as therapeutic agents. nih.gov The potential to synthesize novel quinoline derivatives from this compound opens avenues for the development of new medicinal chemistry intermediates. The methoxy (B1213986) groups on the benzene (B151609) ring can modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

For example, quinoline derivatives have been investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterases. nih.gov The substitution pattern on the quinoline ring is crucial for activity. The dimethoxy-substituted quinolines that could be synthesized from this compound represent a novel chemical space for exploration in this area.

Furthermore, the amino group of this compound can serve as a handle for further functionalization, allowing for the attachment of other pharmacologically relevant moieties. This could lead to the creation of hybrid molecules with dual modes of action.

Potential in Advanced Material Design

The unique electronic and structural features of this compound and its derivatives suggest their potential utility in the design of advanced materials. Aromatic aldehydes and amines are known precursors for the synthesis of various functional materials, including polymers and dyes. bloomtechz.com

The presence of electron-donating methoxy groups and the amino group can enhance the electron density of the aromatic system, which may impart useful optical or electronic properties to materials derived from it. For instance, condensation of this compound could lead to the formation of Schiff bases, which are known to exhibit interesting photophysical and thermochromic properties.

Moreover, this compound could serve as a monomer in polymerization reactions to create specialty polymers with tailored properties. bloomtechz.com The resulting polymers could find applications in areas such as organic light-emitting diodes (OLEDs) or as components in sensor arrays. The specific substitution pattern of this compound offers a precise way to control the structure and, consequently, the properties of the resulting materials.

Table 2: Potential Applications in Material Science

| Derived Material Class | Synthetic Approach | Potential Properties | Potential Applications |

|---|---|---|---|

| Schiff Bases | Condensation with primary amines | Photoluminescence, Thermochromism | Optical sensors, smart materials |

| Specialty Polymers | Polymerization (as a monomer) | Tunable electronic and optical properties | Organic electronics, functional coatings |

Spectroscopic and Structural Elucidation of 2 Amino 4,5 Dimethoxybenzaldehyde and Its Key Derivatives

Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy provides valuable insights into the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

For 2-Amino-4,5-dimethoxybenzaldehyde, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The amino (N-H) group typically shows stretching vibrations in the range of 3300-3500 cm⁻¹. Specifically, primary amines display two bands in this region corresponding to symmetric and asymmetric stretching. The aromatic C-H stretching vibrations are generally observed around 3000-3100 cm⁻¹. The aldehyde (C=O) stretching vibration is a strong and prominent band, typically appearing in the region of 1680-1700 cm⁻¹ for aromatic aldehydes. The C-O stretching vibrations of the methoxy (B1213986) groups are expected in the 1260-1000 cm⁻¹ range. Additionally, aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

In a study of related aminoflavones, the N-H stretching bands were observed in the range of 3412–3487 cm⁻¹ and 3300–3368 cm⁻¹, with N-H bending vibrations appearing between 1606–1654 cm⁻¹. mdpi.com For 2,5-dimethoxybenzaldehyde (B135726), a related compound, experimental FT-IR spectra have been reported and compared with theoretical calculations. rsc.org The solid-state IR spectra of 2-amino-4-(aryl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles revealed bands between 3190 and 3414 cm⁻¹ attributed to the amino functional group's asymmetric, symmetric, and bending overtone vibration modes. rsc.org

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aldehyde (C=O) | Stretch | 1680 - 1700 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Methoxy (C-O) | Stretch | 1260 - 1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, the methoxy protons, and the amino protons. The aldehyde proton (CHO) is highly deshielded and should appear as a singlet in the range of δ 9.5-10.5 ppm. The aromatic protons will appear as singlets or doublets in the aromatic region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling constants determined by their positions relative to the amino, methoxy, and aldehyde groups. The two methoxy groups (-OCH₃) should each give a sharp singlet, likely in the range of δ 3.8-4.0 ppm. The amino protons (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The aldehydic carbonyl carbon is characteristically found at a downfield chemical shift, typically around δ 190 ppm. The aromatic carbons will resonate in the range of δ 110-160 ppm, with the carbons attached to the oxygen of the methoxy groups and the nitrogen of the amino group being the most deshielded. The methoxy carbons will appear as sharp signals around δ 55-60 ppm.

In a study on the synthesis of N-(2-formyl-4,5-dimethoxyphenyl) derivatives, detailed NMR data was provided for closely related compounds. For example, N-(2-formyl-4,5-dimethoxyphenyl)-4-methylbenzamide showed a ¹H NMR spectrum with the aldehyde proton at δ 9.83 ppm, two aromatic protons at δ 8.72 and 7.09 ppm, and two methoxy groups at δ 4.05 and 3.94 ppm. rsc.org The ¹³C NMR spectrum for this derivative showed the aldehyde carbon at δ 193.5 ppm and the methoxy carbons at δ 56.4 and 56.2 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CHO | 9.5 - 10.5 (s) | ~190 |

| Ar-H | 6.5 - 8.0 (s, d) | 110 - 160 |

| OCH₃ | 3.8 - 4.0 (s) | 55 - 60 |

| NH₂ | variable (br s) | - |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₉H₁₁NO₃, 181.19 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum provides structural information. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1) to form a stable acylium ion, and the loss of the formyl radical (M-29) to give the phenyl cation. docbrown.info For this specific molecule, other potential fragmentations could involve the loss of a methyl group (M-15) from a methoxy substituent or the loss of a methoxy group (M-31). The presence of the amino group could also influence the fragmentation, potentially leading to the loss of HCN (M-27) or other nitrogen-containing fragments.

For the related derivative, N-(2-formyl-4,5-dimethoxyphenyl)furan-2-carboxamide, high-resolution mass spectrometry (ESI HRMS) determined a calcd. for C₁₄H₁₃NO₅+H of 276.0872, with a found value of 276.0819. rsc.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion |

| 181 | [M]⁺ |

| 180 | [M-H]⁺ |

| 166 | [M-CH₃]⁺ |

| 152 | [M-CHO]⁺ |

| 150 | [M-OCH₃]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λ_max) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring, the carbonyl group, and the amino group. The presence of the amino and methoxy groups as auxochromes is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzaldehyde (B42025). The conjugation between the aromatic ring and the aldehyde group will also influence the position and intensity of the absorption bands.

For comparison, the UV-Vis spectra of aminobenzaldehydes show characteristic bands, with the amino function causing a band around 235-240 nm and the aldehyde group contributing to bands in the 275-295 nm and 300-320 nm regions. bldpharm.com In a study of 6-arylaminoflavones, which contain substituted aniline (B41778) moieties, UV detection was conducted at 264 nm. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides accurate data on bond lengths, bond angles, and intermolecular interactions.

A hypothetical crystal structure of this compound would likely exhibit a nearly planar conformation of the benzene (B151609) ring. The bond lengths and angles would be influenced by the electronic effects of the amino, methoxy, and aldehyde substituents. Intermolecular interactions, such as hydrogen bonding involving the amino group and the aldehyde oxygen, would be expected to play a significant role in the crystal packing.

Table 4: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Lengths (Å) | C-N: ~1.4, C=O: ~1.2, C-O(methoxy): ~1.35 |

| Key Bond Angles (°) | C-C-C (ring): ~120, C-C=O: ~120 |

| Intermolecular Interactions | Hydrogen bonding (N-H···O) |

Computational and Mechanistic Investigations of 2 Amino 4,5 Dimethoxybenzaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic properties of molecules, offering insights into their reactivity and kinetic stability. For aromatic systems like 2-Amino-4,5-dimethoxybenzaldehyde, DFT calculations can delineate the influence of substituent groups on the electron distribution within the benzene (B151609) ring and the associated functional groups.

While specific DFT studies on this compound are not extensively available in the public domain, analysis of closely related dimethoxybenzaldehyde derivatives provides a strong basis for understanding its electronic characteristics. For instance, studies on bromo-dimethoxybenzaldehyde isomers reveal how the interplay of electron-donating methoxy (B1213986) groups and an electron-withdrawing bromine atom affects the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). scielo.br

The HOMO, or highest occupied molecular orbital, and LUMO, or lowest unoccupied molecular orbital, are crucial in determining a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. In a molecule like this compound, the electron-donating amino and methoxy groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing aldehyde group lowers the energy of the LUMO, rendering the carbonyl carbon an electrophilic center.

A theoretical analysis of 2,5-dimethoxybenzaldehyde (B135726) showed that the HOMO is primarily localized on the aromatic ring and the oxygen atoms of the methoxy groups, while the LUMO is concentrated on the carbonyl group and the adjacent carbon atoms of the ring. researchgate.net This distribution suggests that electrophilic substitution would likely occur at the electron-rich positions of the benzene ring, while nucleophilic addition would target the aldehyde functionality.

Table 1: Predicted Electronic Properties of a Substituted Dimethoxybenzaldehyde Analog

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital; higher values suggest greater electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the energy of the lowest unoccupied molecular orbital; lower values suggest greater electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity; a smaller gap generally implies higher reactivity. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Note: The data in this table is based on DFT calculations for a closely related bromo-dimethoxybenzaldehyde isomer and is intended to be illustrative of the expected properties for this compound. scielo.br

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would be expected to show a region of high negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack, and regions of positive potential (blue) near the amino group's hydrogens and the aldehyde proton, indicating sites for nucleophilic interaction.

Mechanistic Pathway Elucidation for Key Transformations

The reactivity of this compound is dictated by the presence of its three functional groups, which can participate in a variety of chemical transformations. Mechanistic studies, often supported by computational chemistry, are essential for understanding the pathways of these reactions and for optimizing reaction conditions.

Another important class of reactions for amino-substituted aldehydes is their participation in multicomponent reactions to form complex heterocyclic structures. For example, the reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with a primary amine and diphenylphosphine (B32561) oxide can lead to different products depending on the catalyst and reaction conditions. rsc.org Quantum chemical calculations were instrumental in investigating the formation of the cyclic products in this study. rsc.org These findings suggest that this compound could serve as a valuable building block in the synthesis of diverse molecular scaffolds.

Table 2: Illustrative Mechanistic Steps in the Transformation of a Dimethoxybenzaldehyde Derivative

| Step | Description | Key Intermediates | Catalyst/Conditions |

| 1 | Initial Oxidation | Cation radical species | Lignin Peroxidase, H₂O₂ |

| 2 | Water Addition | Hydroperoxy intermediate | Non-enzymatic |

| 3 | Peroxyl Radical Elimination | Enol intermediate | Endothermic |

| 4 | Keto-Enol Tautomerization | Ketone intermediate | Intrinsic proton transfer |

Note: This table is based on the proposed mechanism for the formation of 3,4-dimethoxybenzaldehyde (B141060) and serves as an example of the types of mechanistic pathways that could be investigated for this compound. mdpi.com

The amino group in this compound can also direct reactions such as the Buchwald-Hartwig amination, which has been used to synthesize 6-arylaminoflavones. mdpi.com The electronic properties of the aniline (B41778) precursors were found to significantly influence the reaction yields in these transformations. mdpi.com

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

Molecular modeling techniques are invaluable for studying the three-dimensional structure and dynamic behavior of molecules. For a flexible molecule like this compound, conformational analysis can identify the most stable arrangements of its substituent groups, which in turn influences its physical properties and biological activity.

The rotational barriers around the C-C bond connecting the aldehyde group to the aromatic ring and the C-O bonds of the methoxy groups determine the preferred conformations. A study on 2,5-dimethoxybenzaldehyde revealed the existence of exo and endo isomers, with the exo-isomer being structurally and kinetically favored. researchgate.net Similar conformational isomerism is expected for this compound.

Intermolecular interactions play a crucial role in the solid-state packing of molecules and their behavior in solution. Hirshfeld surface analysis is a computational method used to visualize and quantify these interactions. For bromo-dimethoxybenzaldehyde derivatives, C-H···O interactions were found to be significant in stabilizing the crystal structure. scielo.br In the case of this compound, the presence of the amino group introduces the possibility of N-H···O and N-H···N hydrogen bonds, which would be stronger than the C-H···O interactions and would likely dominate the packing arrangement in the solid state.

Table 3: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (Amino) | O (Carbonyl/Methoxy) | Strong directional interaction, crucial for crystal packing and molecular recognition. |

| Hydrogen Bond | C-H (Aromatic/Alkyl) | O (Carbonyl/Methoxy) | Weaker interaction, contributes to the overall stability of the crystal lattice. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Non-covalent interaction between aromatic rings, influences crystal packing and electronic properties. |

| Halogen Bond (if applicable) | N/A | N/A | In related bromo-derivatives, halogen bonding is observed, highlighting the diverse non-covalent forces at play. |

Note: This table outlines the potential intermolecular interactions based on the functional groups present in this compound and findings from related structures. scielo.br

Molecular dynamics simulations could provide further insights into the conformational dynamics and intermolecular interactions of this compound in different environments, such as in various solvents or in the presence of other molecules. nih.gov These simulations can reveal how the molecule adapts its conformation and interaction patterns in response to its surroundings.

Future Directions and Emerging Research Avenues for 2 Amino 4,5 Dimethoxybenzaldehyde

Development of Sustainable and Efficient Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. For the derivatization of 2-Amino-4,5-dimethoxybenzaldehyde, research is moving towards more sustainable and efficient methodologies that align with these principles. nih.govsemanticscholar.org

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and often allows for solvent-free conditions, thereby minimizing waste. The synthesis of Schiff bases and other heterocyclic compounds from this compound is a prime candidate for optimization using microwave irradiation. cqu.edu.cnresearchgate.net

Solvent-Free and Aqueous Reactions: Replacing volatile organic compounds (VOCs) with water or eliminating solvents entirely represents a significant step towards greener synthesis. nih.gov The development of reactions like the Knoevenagel condensation or Schiff base formation in aqueous media or under neat conditions is a promising avenue. researchgate.netijfas.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (ambient temperature and neutral pH), reducing the energy footprint and the need for protecting groups. Lipases, for example, have been explored for promiscuous Mannich-type reactions involving aldehydes and amines.

Use of Greener Catalysts: Research into replacing hazardous catalysts with more benign alternatives is crucial. For instance, a patent for the synthesis of 2,5-dimethoxybenzaldehyde (B135726) highlights the use of a cobalt catalyst with air as the oxidant, which is a more environmentally friendly approach than methods using reagents like titanium tetrachloride. patsnap.com

| Green Methodology | Potential Application for this compound | Advantages |

| Microwave-Assisted Synthesis | Rapid formation of Schiff bases, heterocycles (e.g., quinolines, quinazolines) | Reduced reaction time, higher yields, lower energy use. cqu.edu.cnresearchgate.net |

| Aqueous Synthesis | Condensation reactions (e.g., with active methylene (B1212753) compounds) | Eliminates hazardous organic solvents, simplifies workup. nih.gov |

| Biocatalysis | Enantioselective synthesis of chiral derivatives | High specificity, mild reaction conditions, biodegradable catalyst. |

| Eco-Friendly Catalysts | Use of earth-abundant metal catalysts (e.g., cobalt, iron) | Lower toxicity and cost compared to precious metal catalysts. patsnap.com |

Exploration of Novel Catalytic Systems for Derivatization

The functional groups of this compound—the nucleophilic amine and the electrophilic aldehyde—make it an ideal substrate for a wide range of catalytic transformations. Future research will focus on exploring novel catalytic systems to unlock new reaction pathways and create diverse molecular scaffolds.

Metal-Organic Frameworks (MOFs): Amine-functionalized MOFs are being investigated as highly efficient and recyclable heterogeneous catalysts. researchgate.netrsc.org These porous materials can act as solid bases or supports for catalytic metal nanoparticles, facilitating reactions such as the Knoevenagel condensation of aldehydes with active methylene compounds. researchgate.net A key advantage is the ease of catalyst recovery and reuse, which is central to sustainable chemistry. researchgate.netbohrium.com

Palladium-Catalyzed Cross-Coupling: The amino group can be a handle for derivatization via reactions like the Buchwald-Hartwig amination. While this reaction is typically used to form C-N bonds, the core principles can be adapted. For instance, derivatives of this compound could be used in the synthesis of complex molecules like arylaminoflavones, where palladium catalysts are essential for coupling an amine with an aryl halide. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts avoids the cost and potential toxicity of metal-based systems. Proline and its derivatives, for example, are effective catalysts for asymmetric aldol (B89426) and Mannich reactions, which could be applied to this compound to produce chiral products.

Phase Transfer Catalysis (PTC): PTC is effective for reactions involving reagents in immiscible phases. In the synthesis of related dimethoxybenzaldehydes, phase transfer catalysts like polyethylene (B3416737) glycol (PEG) have been shown to improve yields in reactions such as the Reimer-Tiemann reaction, suggesting their potential utility in derivatizing this compound under heterogeneous conditions. cqu.edu.cn

Design and Synthesis of New Bioactive Molecules

The this compound scaffold is a precursor to several classes of biologically important molecules. Its structure is embedded within or closely related to various natural products and synthetic drugs, making it a valuable starting material for medicinal chemistry. nih.gov

Isoquinoline (B145761) Alkaloids: Many isoquinoline alkaloids, known for their diverse pharmacological activities including antitumor and neuroprotective effects, feature a dimethoxy-substituted phenyl ring. nih.govrsc.orgnih.gov this compound is a key starting material for constructing substituted tetrahydroisoquinoline skeletons through reactions like the Pictet-Spengler condensation. researchgate.net

Quinazoline (B50416) Derivatives: Amino-quinazolines are privileged structures in drug discovery, with applications as anticancer, antihypertensive, and anti-inflammatory agents. scielo.br Synthetic routes to these compounds often involve substituted aminobenzaldehydes, which undergo cyclization reactions with reagents like urea (B33335) or guanidine (B92328) to form the quinazoline core. scielo.br

Schiff Bases: The reaction of the amino group and aldehyde group of different molecules, or intermolecularly in the case of this compound, can form Schiff bases (imines). These compounds are known for a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.gov The synthesis is often straightforward, allowing for the creation of large libraries of derivatives for screening. ijfas.com

| Bioactive Target Class | Synthetic Strategy from this compound | Potential Therapeutic Application |

| Isoquinoline Alkaloids | Pictet-Spengler reaction with a phenethylamine | Antitumor, Neuroprotective rsc.orgnih.gov |

| Quinazolines | Cyclocondensation with urea, guanidine, or cyanamides | Anticancer, Anti-inflammatory scielo.br |

| Flavone Derivatives | Used as a building block in Claisen-Schmidt condensation | Cytotoxic agents against cancer cells mdpi.com |

| Schiff Base Complexes | Condensation with primary amines and subsequent metallation | Antibacterial, Antifungal, Anticancer nih.govnih.gov |

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical behavior, thereby accelerating the design of new molecules and synthetic routes. nobelprize.org For this compound, computational methods offer profound insights.

Reaction Mechanism Elucidation: DFT calculations can map the entire energy profile of a reaction, identifying transition states and intermediates. nih.gov This is valuable for understanding reactions like Schiff base formation, allowing researchers to predict the most favorable reaction conditions and the influence of substituents on reaction rates. nih.gov

Prediction of Molecular Properties: Computational models can accurately predict various properties, including spectroscopic data (NMR, IR), molecular orbital energies (HOMO-LUMO), and electronic properties like dipole moments. researchgate.netresearchgate.netnih.gov This allows for the in silico characterization of new derivatives of this compound before their synthesis, saving time and resources.

Structure-Property Relationship (QSPR) Modeling: By calculating various electronic and steric descriptors for a series of derivatives, QSPR models can be built to correlate molecular structure with specific properties, such as biological activity or reactivity. researchgate.net This predictive capability is crucial for rationally designing new molecules with desired functions.

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Calculation of reaction pathways for derivatization (e.g., imine formation) | Transition state energies, reaction barriers, mechanistic insights. nih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra for new derivatives | Electronic transitions, photophysical properties. |

| Natural J-Coupling (NJC) Analysis | Understanding substituent effects on NMR coupling constants | Rationalization of spectroscopic data. researchgate.net |

| QSPR Modeling | Correlation of calculated descriptors with biological activity | Prediction of bioactivity for novel, unsynthesized derivatives. researchgate.net |

Applications in Supramolecular Chemistry and Nanomaterials

The ability of molecules to self-assemble into ordered, functional superstructures is the foundation of supramolecular chemistry and a key principle in bottom-up nanotechnology. ucm.esdeepdyve.com The functional groups on this compound make it an excellent candidate for designing molecular components for self-assembly.

Metal-Organic Frameworks (MOFs): As a ligand, this compound or its derivatives can be coordinated with metal ions to form porous, crystalline MOFs. bohrium.comfrontiersin.org The amino groups within the MOF pores can be used to tune the framework's properties, such as for selective CO2 capture or as catalytic sites. rsc.org The aldehyde group offers a site for post-synthetic modification, allowing for the introduction of further functionality.

Schiff Base-Driven Self-Assembly: Schiff bases derived from this compound can participate in extensive hydrogen bonding and π-π stacking interactions. These non-covalent forces can guide the molecules to self-assemble into well-defined supramolecular structures, such as one-dimensional chains or two-dimensional sheets. researchgate.net

Functional Nanoparticles: The compound can be used to functionalize the surface of nanoparticles. By forming an imine bond with an amine-modified nanoparticle, the dimethoxyphenyl moiety can impart specific properties, such as hydrophobicity or fluorescence, to the nanomaterial. This strategy is useful for creating materials for sensing, labeling, and drug delivery. researchgate.net

The continued exploration of this compound and its derivatives promises to yield significant advancements across multiple chemical disciplines. From the development of greener synthetic processes to the design of novel therapeutics and advanced materials, this versatile compound is poised to be at the forefront of chemical innovation.

Q & A

Q. Key Steps :

- Diazotization: Reacting the amino group with nitrous acid (HNO₂) to form a diazonium salt.

- Halogenation: Substitution using KI or other halide sources.

- Characterization: NMR (e.g., singlet peaks for methoxy groups at δ 3.88–3.92 ppm and aldehyde proton at δ 10.12 ppm) .

How can the diazotization reaction of this compound be optimized for higher yields of iodinated derivatives?

Advanced Research Question

Optimization strategies include:

- Catalyst Screening : Testing silver salts (e.g., AgNO₃ vs. CF₃CO₂Ag) to enhance halogenation efficiency.

- Solvent Effects : Evaluating polar aprotic solvents (e.g., DMF) versus non-polar solvents (CCl₄) for solubility and reaction kinetics.

- Temperature Control : Maintaining 0–5°C during diazotization to minimize side reactions.

- Stoichiometry Adjustments : Varying iodine molar ratios (1.1–1.5 equivalents) to balance yield and purity.

Data Contradiction Note : Conflicting reports on reaction times (4 hours vs. longer durations) suggest kinetic studies are needed to determine optimal conditions .

Which spectroscopic techniques are most effective for characterizing this compound derivatives?

Basic Research Question

- NMR Spectroscopy : Identifies methoxy (δ 3.8–4.0 ppm) and aldehyde (δ 9.5–10.5 ppm) groups. Aromatic protons appear as singlets due to symmetry .

- IR Spectroscopy : Confirms aldehyde C=O stretching (~1700 cm⁻¹) and NH₂ vibrations (~3400 cm⁻¹).

- Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., m/z 181 for the parent compound) and fragmentation patterns.

Advanced Application : High-resolution LC-MS/MS can detect trace impurities or decomposition products in complex matrices .

How do electron-donating substituents (e.g., methoxy groups) influence the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Question

The methoxy groups activate the aromatic ring via electron donation, enhancing electrophilicity at the para and ortho positions. This facilitates nucleophilic attacks (e.g., Grignard reagents or enolate additions) at the aldehyde carbon. Computational studies (DFT) can model charge distribution, while kinetic assays compare reaction rates with non-substituted analogs.

Q. Experimental Design :

- Synthesize derivatives with varying substituents (e.g., nitro vs. methoxy).

- Monitor reaction progress using UV-Vis or HPLC to quantify kinetic parameters.

What challenges arise when scaling up the synthesis of this compound derivatives for pharmacological studies?

Advanced Research Question

Challenges :

- Purification : Crystallization efficiency decreases at larger scales; alternative methods (e.g., column chromatography) may be required.

- Exothermic Reactions : Diazotization requires precise temperature control to avoid runaway reactions.

- Byproduct Formation : Scalability increases impurities (e.g., di-iodinated byproducts), necessitating advanced analytical monitoring .

Q. Mitigation Strategies :

- Use continuous flow reactors for better temperature and mixing control.

- Implement inline PAT (Process Analytical Technology) tools for real-time purity assessment.

How can contradictory literature data on the stability of this compound under varying storage conditions be resolved?

Advanced Research Question

Approach :

- Controlled Stability Studies : Store samples under different conditions (light, temperature, humidity) and analyze degradation via HPLC or NMR at intervals.

- Accelerated Aging : Use elevated temperatures (40–60°C) to simulate long-term stability.

- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions and identify critical factors (e.g., oxygen exposure).

Example : Discrepancies in reported melting points (e.g., 128°C vs. 145–146°C) may stem from polymorphic forms or impurities, requiring single-crystal X-ray diffraction for validation .

What role does this compound play in synthesizing iodinated aromatic compounds, and what mechanistic insights exist?

Basic Research Question

The compound serves as a precursor for iodinated derivatives via diazotization-iodination. The mechanism involves:

Diazonium salt formation from the amino group.

Sandmeyer-like substitution with iodide (I⁻) to replace the diazo group.

Crystallization to isolate the iodo product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.